molecular formula C20H21N3O3S B2665333 N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 869345-53-9

N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2665333
CAS No.: 869345-53-9
M. Wt: 383.47
InChI Key: SAUYMGTUCWMTON-UHFFFAOYSA-N
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Description

N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a central imidazole ring substituted with a 2,4-dimethoxyphenyl group at the N1 position. A sulfanyl-acetamide chain bridges the imidazole’s C2 position to a benzyl group.

Properties

IUPAC Name

N-benzyl-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-16-8-9-17(18(12-16)26-2)23-11-10-21-20(23)27-14-19(24)22-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUYMGTUCWMTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the dimethoxyphenyl group. The final step involves the attachment of the benzyl group to the imidazole ring through a sulfanyl linkage. The reaction conditions often require the use of catalysts, such as triethylamine, and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The dimethoxyphenyl group may interact with hydrophobic pockets in proteins, influencing their function. The sulfanyl linkage can form reversible covalent bonds with thiol groups in proteins, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1)
  • Key Differences :
    • Replaces imidazole with a benzimidazole core, increasing aromaticity and planarity.
    • The 2,4-dinitrophenyl group (strong electron-withdrawing) contrasts with the 2,4-dimethoxyphenyl (electron-donating) in the target compound.
    • A benzamide (C=O) linkage replaces the benzyl group, reducing lipophilicity.
  • Functional Impact :
    • The dinitrophenyl group may enhance oxidative stress induction but reduce solubility. Benzimidazole systems are associated with DNA intercalation and antimicrobial activity .
N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29)
  • Key Differences :
    • Benzimidazole core with ethyl and methylsulfonyl substituents.
    • Acetamide is attached to a phenyl ring instead of a benzyl group.
  • The ethyl group increases steric bulk, possibly affecting binding pocket accessibility .
N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine (5a)
  • Key Differences :
    • Tosyl (p-toluenesulfonyl) and amidine groups replace the acetamide and benzyl moieties.
  • Functional Impact :
    • The amidine group introduces basicity (pKa ~10–12), altering pharmacokinetics (e.g., enhanced cellular uptake in acidic environments). Tosyl groups are often used as protective/activating agents in synthesis .
2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
  • Key Differences :
    • 4-Chlorobenzyl and 2-fluorophenyl substituents introduce halogenated motifs.
    • Hydroxymethyl group on imidazole enables hydrogen bonding.
  • Functional Impact :
    • Chlorine and fluorine enhance metabolic stability via electronegativity. Hydroxymethyl may improve solubility and target interactions (e.g., enzyme active sites) .
2-{[1-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
  • Key Differences :
    • Dual aromatic systems (chlorophenyl and 3,4-dimethoxyphenyl) on the imidazole.
    • 2,4-Dimethylphenyl acetamide substituent.
  • Functional Impact :
    • Chlorine and methyl groups increase hydrophobicity, favoring membrane penetration. The 3,4-dimethoxy group may mimic catechol structures in receptor binding .
Antimicrobial and Anticancer Profiles
  • Target Compound: Limited direct data, but structural analogs (e.g., W1) show antimicrobial activity linked to thioether and benzimidazole motifs .
  • Compound 29 : Exhibits anticancer activity via methylsulfonyl-induced apoptosis and kinase inhibition .
  • N-Hydroxy Analogues (e.g., CID 42065735) : Act as urease inhibitors (e.g., Helicobacter pylori), with sulfanyl-acetamide groups critical for active-site coordination .
Enzyme Inhibition Mechanisms
  • Virtual Screening Insights: Sulfanyl-acetamide derivatives dock into urease active sites via hydrogen bonding (imidazole N-H) and hydrophobic interactions (aromatic substituents). The 2,4-dimethoxyphenyl group in the target compound may mimic natural substrates with phenol moieties .

Physicochemical and Spectral Properties

  • Spectral Data :
    • NMR : Methoxy protons (δ 3.7–3.9 ppm) in the target contrast with nitro group signals (δ 8.5–9.0 ppm) in W1 .
    • Mass Spectrometry : Molecular ion peaks for the target (m/z ~427) differ from chloro-/fluoro-substituted analogs (e.g., m/z 508 for compound in ).

Biological Activity

N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthetic routes, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O3SC_{20}H_{21}N_{3}O_{3}S with a molecular weight of approximately 383.46 g/mol. The compound features an imidazole ring, a benzyl group, and a sulfanyl linkage, which are critical for its biological activity.

Structural Characteristics

  • Imidazole Ring : Known for its ability to coordinate with metal ions, influencing enzymatic activities.
  • Dimethoxyphenyl Group : Enhances hydrophobic interactions with protein targets.
  • Sulfanyl Linkage : Capable of forming reversible covalent bonds with thiol groups in proteins.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on protein tyrosine phosphatases (PTPs), particularly PTP1B. Inhibitors of PTP1B have been shown to improve insulin sensitivity and glucose metabolism in diabetic models .
  • Anticonvulsant Properties : Research indicates that derivatives of this compound exhibit potent anticonvulsant activities, with some showing efficacy comparable to established medications like phenytoin .

Study 1: PTP1B Inhibition

A study demonstrated that this compound inhibited PTP1B activity by 24% at a concentration of 10 µM. This inhibition was associated with improved glucose uptake in L6 muscle cells .

Study 2: Anticonvulsant Activity

In a series of experiments involving various derivatives, the compound was shown to have significant anticonvulsant effects. The most potent derivatives had ED50 values comparable to phenytoin in animal models, indicating their potential as effective anticonvulsants .

Summary of Biological Activities

Activity TypeEffect/OutcomeReference
PTP1B Inhibition24% inhibition at 10 µM; improved glucose uptake
AnticonvulsantED50 comparable to phenytoin

Synthesis and Production

The synthesis of this compound involves several key steps:

  • Formation of the Imidazole Ring : Typically synthesized from glyoxal and ammonia.
  • Introduction of Dimethoxyphenyl Group : Achieved through nucleophilic substitution.
  • Formation of the Sulfanyl Linkage : Created by reacting the imidazole derivative with thiourea.

These steps can be optimized using various catalysts and solvents to enhance yield and purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, and what are critical reaction parameters?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Reacting benzylamine derivatives with activated thiol intermediates under basic conditions (e.g., NaOH at 50°C) .
  • Imidazole ring functionalization : Substitution reactions at the sulfur atom using halogenated intermediates, followed by purification via silica gel chromatography (0–100% ethyl acetate/hexane gradients) .
  • Key parameters : Reaction time (e.g., 48-hour heating for complete conversion), stoichiometric control of alkylating agents (e.g., 3 equivalents of 1-iodoethane), and inert atmospheres to prevent oxidation .
    • Yield Optimization : Typical yields range from 35% to 84%, depending on purification efficiency and side-reaction mitigation .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are key spectral features interpreted?

  • 1H NMR Analysis :

  • Imidazole protons : Resonances at δ 7.2–8.1 ppm (aromatic region) confirm the 1H-imidazole moiety .
  • Sulfanyl group : Adjacent protons show splitting patterns (e.g., doublets at δ 3.8–4.2 ppm) due to coupling with sulfur-bound CH2 groups .
  • Dimethoxyphenyl group : Sharp singlets at δ 3.7–3.9 ppm for methoxy (-OCH3) protons .
    • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 397.45 for C20H19N3O4S) validate molecular weight, while fragmentation patterns confirm substituent connectivity .

Q. What purification strategies are effective for isolating this compound, and how are they optimized?

  • Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane) to resolve polar byproducts. Adjust gradients based on TLC mobility (Rf ~0.3–0.5) .
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals, monitored by melting point consistency .
  • Troubleshooting : Low yields often result from incomplete alkylation; repeating reactions with excess reagents or prolonged heating improves conversion .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data, such as unexpected splitting or missing peaks?

  • Dynamic Effects : Rotameric splitting in sulfanyl-CH2 groups may arise from restricted rotation. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce peaks, confirming conformational flexibility .
  • Impurity Identification : Compare experimental spectra with computational predictions (e.g., DFT-based NMR simulations) to distinguish target signals from byproducts .
  • Deuterated Solvent Effects : Use DMSO-d6 to enhance solubility and resolve overlapping aromatic protons .

Q. What crystallographic strategies are recommended for determining the 3D structure, and how is SHELX software applied?

  • Data Collection : High-resolution X-ray diffraction (≤1.0 Å) at low temperature (100 K) minimizes thermal motion artifacts .
  • Refinement with SHELXL :

  • Model Building : Assign non-H atoms using Fourier difference maps, then refine anisotropic displacement parameters .
  • Validation : Check R-factor convergence (R1 < 0.05), and validate geometry using PLATON/ADDSYM to detect missed symmetry .
    • Case Study : Similar acetamide derivatives show intermolecular hydrogen bonds (e.g., C–H⋯O) stabilizing crystal packing, as seen in .

Q. How do structural modifications (e.g., substituent changes on the imidazole ring) impact biological activity?

  • SAR Studies :

  • Methoxy Positioning : 2,4-Dimethoxy substitution enhances hydrophobic interactions in enzyme binding pockets compared to 3,4-dimethoxy analogs .
  • Sulfanyl Group : Replacing sulfur with oxygen reduces activity, highlighting the role of thioether linkages in target recognition .
    • In Vitro Assays : Evaluate antimicrobial activity using biofilm inhibition assays (e.g., against Pseudomonas aeruginosa PAO1) at concentrations ≤50 µM .

Q. What strategies optimize reaction yields in multi-step syntheses, particularly for scale-up?

  • Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., imidazole-thiol intermediates) and adjust stoichiometry dynamically .
  • Catalytic Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance alkylation efficiency in biphasic systems .
  • Scale-Up Challenges : Reduce solvent volumes by 30% in recrystallization steps to improve throughput without compromising purity .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how are false positives mitigated?

  • Antifungal Assays : Broth microdilution (CLSI M27-A3 protocol) with Candida albicans strains, using sulconazole () as a positive control .
  • Enzyme Inhibition : Screen against cysteine proteases (e.g., cathepsin B) using fluorogenic substrates, with IC50 calculations via nonlinear regression .
  • False-Positive Controls : Include detergent (e.g., 0.01% SDS) and redox controls to rule out nonspecific membrane disruption .

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